2-Methoxypiperazine-1,4-dicarbaldehyde
Description
Structure
3D Structure
Properties
CAS No. |
61020-10-8 |
|---|---|
Molecular Formula |
C7H12N2O3 |
Molecular Weight |
172.18 g/mol |
IUPAC Name |
2-methoxypiperazine-1,4-dicarbaldehyde |
InChI |
InChI=1S/C7H12N2O3/c1-12-7-4-8(5-10)2-3-9(7)6-11/h5-7H,2-4H2,1H3 |
InChI Key |
MJEVSZQYQGPLFK-UHFFFAOYSA-N |
Canonical SMILES |
COC1CN(CCN1C=O)C=O |
Origin of Product |
United States |
Synthetic Methodologies for 2 Methoxypiperazine 1,4 Dicarbaldehyde and Analogous Structures
Established Synthetic Routes to Functionalized Piperazine-1,4-dicarbaldehydes
The construction of the 2-methoxypiperazine-1,4-dicarbaldehyde framework involves two key transformations: the formylation of the piperazine (B1678402) nitrogens and the introduction of a methoxy (B1213986) group at the C-2 position.
Anodic Oxidation Pathways for α-C-H Methoxylation of Piperazine-1,4-dicarbaldehyde (B1582499)
Anodic oxidation represents a powerful and increasingly utilized method for the direct functionalization of C-H bonds, offering a greener alternative to traditional reagent-based oxidations. The α-methoxylation of N-acyl amines, including cyclic systems like piperazines, can be effectively achieved through this electrochemical approach. The proposed methoxylation of piperazine-1,4-dicarbaldehyde at the α-position is analogous to the well-documented anodic methoxylation of N-formylpiperidine.
This process involves the electrochemical oxidation of the N-acylpiperazine in methanol (B129727), which serves as both the solvent and the nucleophile. The reaction proceeds through the formation of an N-acyliminium ion intermediate, which is then trapped by methanol to yield the α-methoxylated product. The use of an undivided cell and constant current conditions can simplify the experimental setup, making it amenable to larger-scale synthesis.
Key parameters influencing the efficiency and selectivity of this transformation include the choice of electrolyte, current density, and temperature. Tetraethylammonium tetrafluoroborate (B81430) (Et4NBF4) is a commonly employed supporting electrolyte in such reactions.
Table 1: Comparison of Anodic Methoxylation Conditions for N-Acyl Cyclic Amines
| Substrate | Electrolyte | Solvent | Current Density | Yield (%) |
| N-Formylpiperidine | Et4NBF4 | Methanol | 25 mA/cm² | 85 |
| N-Acetylpyrrolidine | LiClO4 | Methanol | 20 mA/cm² | 78 |
| Piperazine-1,4-dicarbaldehyde (proposed) | Et4NBF4 | Methanol | 20-30 mA/cm² | Estimated >70 |
Formylation Strategies for Piperazine Ring Systems
The introduction of formyl groups onto the nitrogen atoms of the piperazine ring is a fundamental step in the synthesis of the target compound. Several methods have been established for the N-formylation of amines, with varying degrees of efficiency, selectivity, and environmental impact.
A common and effective method involves the use of a mixture of formic acid and acetic anhydride (B1165640). This combination generates a mixed anhydride in situ, which readily formylates the amine nitrogens. However, this method can be sensitive to moisture and may require careful control of reaction conditions to avoid side reactions.
Alternative formylating agents include chloral, activated formic esters, and the use of carbon monoxide under pressure. More practical and environmentally benign procedures have also been developed, such as the use of aqueous formaldehyde (B43269). The chemoselectivity of these reagents is a crucial consideration, particularly when other functional groups are present in the molecule. For instance, some methods allow for the selective N-formylation in the presence of hydroxyl groups.
Novel and Sustainable Synthetic Approaches for this compound
Recent advancements in organic synthesis have focused on the development of more efficient, selective, and environmentally friendly methods. These principles are highly relevant to the synthesis of complex molecules like this compound.
Development of Chemo-, Regio-, and Stereoselective Syntheses
Achieving high levels of selectivity is a primary goal in modern organic synthesis. For a molecule like this compound, which possesses multiple reactive sites, chemo-, regio-, and stereoselectivity are of paramount importance.
Chemoselectivity: In the formylation step, it is crucial to selectively target the nitrogen atoms without affecting other potential functional groups. Similarly, during the methoxylation, the reaction should ideally occur only at the desired α-carbon. The use of protecting groups can be a strategy to achieve chemoselectivity, for instance, by mono-protecting one of the piperazine nitrogens to allow for sequential and different functionalizations.
Regioselectivity: The introduction of the methoxy group specifically at the C-2 position is a regioselective challenge. In a symmetrical starting material like piperazine-1,4-dicarbaldehyde, the four α-carbons are equivalent. However, if a substituent is already present on the ring, directing effects will influence the position of subsequent functionalization. Palladium-catalyzed methods have shown promise in the regioselective synthesis of substituted piperazines. nih.govacs.org
Stereoselectivity: If the synthesis starts from a chiral precursor or employs a chiral catalyst, it is possible to achieve stereoselective synthesis of a particular enantiomer or diastereomer of this compound. Asymmetric lithiation-trapping of N-Boc piperazines using chiral ligands like sparteine (B1682161) has been demonstrated for the enantioselective synthesis of α-substituted piperazines. nih.gov Furthermore, visible light-mediated methods have been developed for the diastereoselective epimerization of substituted piperazines to access the more stable isomers. nih.gov
Green Chemistry Principles in the Production of Piperazine Derivatives
The principles of green chemistry are increasingly being integrated into pharmaceutical and fine chemical synthesis to minimize environmental impact. nih.govacs.orggamry.com The synthesis of piperazine derivatives can benefit significantly from the application of these principles.
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a key principle. Catalytic methods, such as the anodic oxidation for methoxylation, are inherently more atom-economical than stoichiometric reactions.
Use of Safer Solvents and Reagents: The replacement of hazardous solvents and reagents with greener alternatives is a major focus. For formylation, moving away from reagents like acetic anhydride towards aqueous formaldehyde represents a step towards safer chemistry. Electrochemical synthesis also avoids the need for harsh chemical oxidants. acs.org
Energy Efficiency: The use of microwave irradiation or electrochemical methods can often lead to shorter reaction times and lower energy consumption compared to conventional heating.
Catalysis: The use of catalysts, including biocatalysts and metal catalysts, can enable more efficient and selective transformations, reducing waste and energy usage. nih.govresearchgate.net
Table 2: Application of Green Chemistry Principles to the Synthesis of Functionalized Piperazines
| Green Chemistry Principle | Application in Piperazine Synthesis |
| Prevention of Waste | Utilizing catalytic reactions with high yields and selectivity. |
| Atom Economy | Employing addition and cyclization reactions that incorporate most atoms from the starting materials. |
| Less Hazardous Chemical Syntheses | Replacing toxic reagents with safer alternatives (e.g., using electrochemistry instead of heavy metal oxidants). |
| Designing Safer Chemicals | Modifying piperazine structures to reduce toxicity while maintaining efficacy. |
| Safer Solvents and Auxiliaries | Using water, ethanol (B145695), or supercritical CO2 as solvents where possible. acs.org |
| Design for Energy Efficiency | Implementing microwave-assisted or electrochemical reactions to reduce energy consumption. |
| Use of Renewable Feedstocks | Exploring bio-derived starting materials for the synthesis of the piperazine core. |
| Reduce Derivatives | Minimizing the use of protecting groups through the development of selective reactions. |
| Catalysis | Employing catalysts to enhance reaction efficiency and reduce the need for stoichiometric reagents. researchgate.net |
| Design for Degradation | Designing piperazine-based molecules that are biodegradable after use. |
| Real-time analysis for Pollution Prevention | Using in-line analytical techniques to monitor reactions and prevent the formation of byproducts. |
| Inherently Safer Chemistry for Accident Prevention | Choosing reaction conditions and reagents that minimize the risk of accidents. |
Isolation, Purification, and Scale-Up Considerations in Preparative Organic Synthesis
The successful transition of a synthetic route from the laboratory to an industrial scale requires careful consideration of isolation, purification, and the challenges associated with large-scale production.
Isolation and Purification: this compound is expected to be a polar compound. The purification of such molecules can be challenging. Standard silica (B1680970) gel chromatography may not be effective due to strong interactions between the polar compound and the stationary phase, leading to streaking and poor separation. In such cases, alternative chromatographic techniques may be necessary.
Reverse-phase chromatography: Using a non-polar stationary phase (like C18) and a polar mobile phase can be effective for purifying polar compounds.
Ion-exchange chromatography: If the compound can be protonated or deprotonated, ion-exchange chromatography can be a powerful purification method.
Crystallization: If the compound is a solid, crystallization is an excellent method for obtaining high-purity material. This involves finding a suitable solvent or solvent system in which the compound has high solubility at elevated temperatures and low solubility at lower temperatures.
Scale-Up Considerations: Scaling up the synthesis of this compound, particularly the electrochemical methoxylation step, presents specific challenges.
Electrochemical Reactor Design: Moving from a laboratory-scale beaker or vial to a larger reactor requires careful design to ensure uniform current distribution, efficient mass transport, and effective heat management. acs.org
Electrode Materials and Stability: The choice of electrode material is critical for the efficiency and longevity of the process. The electrodes must be stable under the reaction conditions and not contribute to side reactions.
Electrolyte Selection and Recovery: The supporting electrolyte is often a significant cost factor in electrochemical synthesis. Efficient recovery and recycling of the electrolyte are important for the economic viability of the process on a large scale.
Safety: The handling of flammable solvents like methanol and the potential for gas evolution (e.g., hydrogen at the cathode) require robust safety protocols in a scaled-up process.
Process Control: Maintaining optimal reaction conditions (temperature, current density, flow rate in a continuous process) is crucial for consistent product quality and yield. electrochem.orgscielo.br
Advanced Structural Elucidation and Stereochemical Investigations of 2 Methoxypiperazine 1,4 Dicarbaldehyde
Conformational Analysis of the Piperazine (B1678402) Ring System
The six-membered piperazine ring, analogous to cyclohexane, predominantly adopts a chair conformation to minimize torsional and steric strain. However, the presence of nitrogen atoms and various substituents introduces a more complex conformational behavior, including the potential for ring inversion and the existence of non-chair forms.
Chair-Boat Interconversions and Energy Barriers
The piperazine ring can undergo a conformational "ring flip," interconverting between two chair forms. During this process, it passes through higher-energy transition states, including twist-boat and boat conformations. The energy barrier for this interconversion in the parent piperazine is influenced by the substituents on the nitrogen and carbon atoms. For N,N'-diformylpiperazine, computational studies have been used to probe its conformational behaviors and electronic properties. physchemres.org The presence of acyl groups on the nitrogen atoms, such as the formyl groups in 2-Methoxypiperazine-1,4-dicarbaldehyde, is known to affect the energy barriers of both amide bond rotation and ring inversion. rsc.org The electron-withdrawing nature of the formyl groups can influence the partial double bond character of the N-C(O) bond, which in turn affects the flexibility of the piperazine ring. rsc.org
Influence of Methoxy (B1213986) and Formyl Substituents on Ring Conformation
In this compound, the methoxy group at the C2 position can exist in either an axial or equatorial orientation. Based on steric considerations alone, the equatorial conformation would be expected to be more stable. libretexts.orgmasterorganicchemistry.com However, stereoelectronic effects, such as the anomeric effect, can counteract steric preferences. wikipedia.org
The two formyl groups on the nitrogen atoms also have conformational implications. Due to the partial double bond character of the amide bond, rotation around the N-CHO bond is restricted, leading to the possibility of different rotamers. rsc.org The interplay between these rotamers and the ring conformation adds another layer of complexity to the molecule's structural analysis. Studies on N-acylpiperazines have shown that the nature of the acyl group influences the ring inversion barriers. rsc.org
Stereoelectronic and Anomeric Effects in Substituted Piperazines
Stereoelectronic effects, which involve the interaction of electron orbitals, play a crucial role in determining the conformation and reactivity of molecules containing heteroatoms. beilstein-journals.orgnih.gov In substituted piperazines, effects such as hyperconjugation and the anomeric effect can lead to conformational preferences that defy simple steric arguments. rsc.org
Experimental Evidence from X-ray Crystallography (referencing 2,3,5,6-Tetramethoxypiperazine-1,4-dicarbaldehyde)
In the solid state, the molecule of 1,4-diformyl-2,3,5,6-tetramethoxypiperazine was found to have its four methoxy groups in axial positions. nih.gov This axial preference is a strong indicator of a dominant anomeric effect. The anomeric effect describes the tendency of a heteroatomic substituent adjacent to another heteroatom within a heterocyclic ring to favor the axial orientation, despite potential steric hindrance. wikipedia.orgscripps.edu This phenomenon is often explained by a stabilizing hyperconjugative interaction between a lone pair of electrons on one heteroatom (in this case, the ring nitrogen) and the antibonding (σ) orbital of the bond to the adjacent substituent (the C-O bond of the methoxy group). wikipedia.orgrsc.org This n → σ interaction is maximized when the lone pair and the C-O bond are anti-periplanar, a geometry that is achieved when the methoxy group is in the axial position. researchgate.net
| Parameter | Value |
|---|---|
| Formula | C10H18N2O6 |
| Molecular Weight | 262.26 |
| Crystal System | Monoclinic |
| a (Å) | 14.331 |
| b (Å) | 6.6044 |
| c (Å) | 14.332 |
| β (°) | 114.800 |
| Volume (ų) | 1231.4 |
Theoretical Predictions of Stabilizing Interactions
Theoretical studies on related systems, such as 2-substituted piperidines and tetrahydropyrans, support the existence of stabilizing anomeric interactions. researchgate.net These calculations often employ methods like Natural Bond Orbital (NBO) analysis to quantify the energy of hyperconjugative interactions. The n → σ* interaction, characteristic of the anomeric effect, results in a delocalization of electron density, which lengthens the exocyclic anomeric C-O bond and shortens the endocyclic C-N bond. nih.gov This stabilization can overcome the steric strain associated with an axial substituent, leading to a preference for this conformation. In the case of this compound, it is predicted that a similar stabilizing interaction between the lone pair of the N1 nitrogen and the σ* orbital of the C2-O bond would favor an axial orientation of the methoxy group.
Chiral Properties and Diastereoisomerism of this compound
The presence of a substituent at the C2 position of the piperazine ring introduces a stereocenter, rendering the molecule chiral. rsc.orgresearchgate.netnih.gov This means that this compound can exist as a pair of enantiomers, (R)-2-Methoxypiperazine-1,4-dicarbaldehyde and (S)-2-Methoxypiperazine-1,4-dicarbaldehyde. These enantiomers are non-superimposable mirror images of each other and will rotate plane-polarized light in opposite directions. The synthesis of such chiral piperazines often starts from chiral precursors like α-amino acids to obtain enantiomerically pure products. rsc.orgresearchgate.net
Chemical Reactivity and Derivatization Strategies of 2 Methoxypiperazine 1,4 Dicarbaldehyde
Reactivity of the Aldehyde Functionalities
The aldehyde groups at the N1 and N4 positions are the most prominent sites for chemical reactions. As formamide-type aldehydes, their electrophilicity is influenced by the adjacent nitrogen atoms. These functionalities readily participate in nucleophilic additions, carbon-carbon bond-forming reactions, and redox transformations. libretexts.org
Nucleophilic Addition Reactions: Imines and Related Condensation Products
The reaction of aldehydes with primary amines to form imines (also known as Schiff bases) is a fundamental condensation reaction in organic chemistry. masterorganicchemistry.comlibretexts.org This acid-catalyzed, reversible process involves the initial nucleophilic attack of the amine on the carbonyl carbon, forming a carbinolamine intermediate. libretexts.org Subsequent dehydration yields the C=N double bond of the imine. libretexts.org Given that 2-Methoxypiperazine-1,4-dicarbaldehyde possesses two aldehyde groups, it can react with one or two equivalents of a primary amine to yield mono- or di-imine products, respectively. The reaction's progression can be controlled by adjusting the stoichiometry of the reactants.
This reaction is highly versatile, accommodating a wide array of primary amines. The resulting imine products are valuable intermediates themselves; for instance, they can be reduced to form secondary amines through a process known as reductive amination. masterorganicchemistry.com
Table 1: Examples of Imine Formation with this compound
| Amine Reactant | Product Name (Di-substituted) | Reaction Conditions |
|---|---|---|
| Aniline | N1,N4'-(2-methoxypiperazine-1,4-diyl)bis(methan-1-yl-1-ylidene)dianiline | Acid catalyst (e.g., acetic acid), removal of water |
| Benzylamine | 1,4-bis((benzylidene)methyl)-2-methoxypiperazine | Acid catalyst, Dean-Stark trap |
| Ethylamine | N1,N4'-(2-methoxypiperazine-1,4-diyl)bis(methan-1-yl-1-ylidene)di(ethanamine) | Mildly acidic pH (4-5) |
Cross-Coupling and Carbon-Carbon Bond Forming Reactions (e.g., Aldol (B89426), Knoevenagel)
The aldehyde functionalities of this compound are key electrophilic sites for carbon-carbon bond formation. Since the formyl groups lack α-hydrogens, they cannot self-condense via an aldol reaction but can act as the electrophilic partner in crossed-aldol reactions with other enolizable ketones or aldehydes.
A more characteristic reaction for non-enolizable aldehydes is the Knoevenagel condensation. sigmaaldrich.comwikipedia.org This reaction involves the base-catalyzed condensation with compounds containing an active methylene (B1212753) group (e.g., diethyl malonate, malonic acid, ethyl acetoacetate, or cyanoacetic acid). wikipedia.orgnih.gov The reaction proceeds through nucleophilic addition to the aldehyde followed by dehydration to yield a stable α,β-unsaturated product. sigmaaldrich.com The use of a weak base, such as piperidine (B6355638) or pyridine, is typical to prevent side reactions of the aldehyde. wikipedia.org
Table 2: Potential Knoevenagel Condensation Products
| Active Methylene Compound | Catalyst | Expected Product (at one aldehyde site) |
|---|---|---|
| Diethyl malonate | Piperidine | Diethyl 2-((4-formyl-2-methoxypiperazin-1-yl)methylene)malonate |
| Malononitrile | Triethylamine | 2-((4-formyl-2-methoxypiperazin-1-yl)methylene)malononitrile |
While the term "cross-coupling" often refers to metal-catalyzed reactions like Suzuki or Heck couplings, which typically involve organohalides, the aldehyde groups can be converted into functionalities suitable for such transformations. sigmaaldrich.comnih.gov For example, reduction to an alcohol followed by conversion to a halide or triflate would prepare the molecule for standard palladium-catalyzed cross-coupling protocols. sigmaaldrich.comnih.gov
Selective Oxidation and Reduction Transformations
The aldehyde groups can be selectively transformed through oxidation or reduction, providing access to derivatives with different oxidation states.
Oxidation: The formyl groups can be oxidized to the corresponding carboxylic acids. This transformation can be achieved using a variety of oxidizing agents. Strong oxidants like potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid) are effective, though milder conditions are often preferred to avoid degradation of the piperazine (B1678402) ring. Reagents such as silver(I) oxide (Tollens' reagent) or buffered potassium permanganate can provide the dicarboxylic acid derivative, 1,4-dicarboxy-2-methoxypiperazine.
Reduction: Conversely, the aldehydes can be readily reduced to primary alcohols. Standard reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) are highly effective for this purpose. youtube.com NaBH₄ is a milder reagent that can be used in protic solvents like methanol (B129727) or ethanol (B145695) and would selectively reduce the aldehydes to furnish (2-methoxypiperazine-1,4-diyl)dimethanol. LiAlH₄ is a much stronger reducing agent and would accomplish the same transformation, though it requires anhydrous conditions. youtube.com
Table 3: Oxidation and Reduction of Aldehyde Groups
| Transformation | Reagent(s) | Product |
|---|---|---|
| Oxidation | Silver(I) Oxide (Ag₂O) | 2-Methoxypiperazine-1,4-dicarboxylic acid |
| Oxidation | Potassium Permanganate (KMnO₄) | 2-Methoxypiperazine-1,4-dicarboxylic acid |
| Reduction | Sodium Borohydride (NaBH₄) | (2-methoxypiperazine-1,4-diyl)dimethanol |
Reactivity at the Methoxy-Substituted Carbon and Ring Positions
Beyond the aldehyde groups, the core heterocyclic structure, particularly the carbon atom bearing the methoxy (B1213986) group, presents unique opportunities for derivatization.
Substitution Reactions and Further Functionalization Opportunities
The C2 position, featuring a methoxy group, is part of an aminal-acetal like system. This position is susceptible to substitution reactions, particularly under acidic conditions. Protonation of the methoxy group's oxygen atom converts it into a good leaving group (methanol). Its departure would be facilitated by the lone pair of electrons on the adjacent ring nitrogen, leading to the formation of a resonance-stabilized acyliminium ion intermediate. This electrophilic intermediate can then be trapped by a variety of nucleophiles. This pathway allows for the direct replacement of the methoxy group, introducing diverse functionalities at the C2 position of the piperazine ring.
Table 4: Hypothetical Nucleophilic Substitution at C2
| Nucleophile | Reagent/Conditions | C2-Substituted Product |
|---|---|---|
| Water (H₂O) | Aqueous Acid (e.g., HCl) | 2-Hydroxy-piperazine-1,4-dicarbaldehyde |
| Ethanol (CH₃CH₂OH) | Ethanolic Acid | 2-Ethoxy-piperazine-1,4-dicarbaldehyde |
| Thiophenol (PhSH) | Lewis Acid (e.g., BF₃·OEt₂) | 2-(Phenylthio)-piperazine-1,4-dicarbaldehyde |
Ring-Opening and Rearrangement Pathways
The piperazine ring is generally stable, but under specific, often forcing, conditions, it can undergo ring-opening or rearrangement reactions. For piperazine derivatives, ring cleavage can sometimes be achieved through exhaustive reduction or specific cleavage reagents.
For instance, treatment with a very strong reducing agent like LiAlH₄ could potentially reduce the formamide (B127407) functionalities completely, which might be followed by C-N bond cleavage under harsh conditions, although this is not a typical reaction pathway.
Rearrangement reactions for saturated heterocycles like piperazine are less common than for strained systems (e.g., aziridines) but can be induced. mdpi.com For example, the generation of a radical or a carbocation on the ring could potentially initiate a skeletal rearrangement. However, such pathways for this compound are speculative and not documented in readily available literature. The development of such transformations would require targeted investigation into specific reaction conditions to overcome the inherent stability of the piperazine core.
Transformations Involving the Piperazine Nitrogen Atoms
The presence of lone pairs of electrons on the two nitrogen atoms of the piperazine ring makes them susceptible to reactions with electrophiles. However, the N-formyl groups in this compound significantly reduce the nucleophilicity of these nitrogens. Despite this deactivation, derivatization at these sites is conceivable under appropriate reaction conditions, offering pathways to modulate the molecule's electronic and steric properties.
N-Alkylation and N-Acylation for Modulating Electronic and Steric Properties
N-alkylation and N-acylation are fundamental reactions for modifying the properties of piperazine derivatives. In the case of this compound, these reactions would likely require more forcing conditions compared to unsubstituted piperazine due to the electron-withdrawing effect of the formyl groups.
N-Alkylation: The introduction of alkyl groups onto the piperazine nitrogens can be achieved through reactions with alkyl halides or via reductive amination. These modifications can alter the steric bulk and basicity of the molecule. For instance, the reaction with a simple alkyl halide, such as methyl iodide, would introduce a methyl group onto one or both nitrogen atoms. The success of such a reaction would depend on the careful selection of a suitable base and solvent system to overcome the reduced nucleophilicity of the nitrogen atoms.
N-Acylation: N-acylation, typically carried out with acyl chlorides or anhydrides, introduces an acyl group, further modifying the electronic properties of the piperazine ring. This reaction is a common strategy in medicinal chemistry to synthesize amide derivatives. The resulting N-acyl products of this compound would exhibit altered solubility and hydrogen bonding capabilities.
A hypothetical study on the N-alkylation and N-acylation of a related compound, piperazine-1,4-dicarbaldehyde (B1582499), could yield a variety of derivatives. The table below illustrates potential products and the reagents that could be used.
| Reagent | Product Name | Potential Effect on Properties |
| Methyl Iodide | 1-Methyl-4-formyl-2-methoxypiperazine | Increased basicity, altered polarity |
| Benzyl Bromide | 1-Benzyl-4-formyl-2-methoxypiperazine | Increased steric bulk, lipophilicity |
| Acetyl Chloride | 1-Acetyl-4-formyl-2-methoxypiperazine | Modified electronic profile, H-bonding |
| Benzoyl Chloride | 1-Benzoyl-4-formyl-2-methoxypiperazine | Increased aromatic character, rigidity |
This table is illustrative and based on general principles of piperazine reactivity. Specific yields and reaction conditions would need to be determined experimentally.
Quaternization and Complexation Studies
Quaternization: The reaction of the piperazine nitrogen atoms with an excess of a reactive alkylating agent can lead to the formation of quaternary ammonium (B1175870) salts. This transformation introduces a permanent positive charge on the nitrogen atom, significantly altering the molecule's solubility in polar solvents and its potential for ionic interactions. The quaternization of this compound would likely require potent alkylating agents and elevated temperatures. The resulting quaternary salts could be of interest in materials science or as ionic liquids.
Complexation Studies: The nitrogen atoms of the piperazine ring, even when part of an amide-like structure, can retain their ability to coordinate with metal ions. The formation of metal complexes with piperazine derivatives is a well-established area of coordination chemistry. The specific coordination behavior of this compound would be influenced by the steric hindrance from the methoxy and formyl groups, as well as the electronic effects of the substituents. Studies involving various transition metals could reveal interesting coordination geometries and potential catalytic activities of the resulting complexes.
The table below outlines hypothetical complexation reactions with different metal salts.
| Metal Salt | Potential Complex Structure | Potential Research Focus |
| Copper(II) Chloride | [Cu(this compound)Cl₂] | Magnetic properties, catalytic oxidation |
| Zinc(II) Acetate | [Zn(this compound)(OAc)₂] | Lewis acidity, structural analysis |
| Palladium(II) Chloride | [Pd(this compound)Cl₂] | Cross-coupling catalysis |
| Silver(I) Nitrate | [Ag(this compound)]NO₃ | Antimicrobial studies, coordination polymers |
This table presents potential coordination complexes for research and is not based on experimentally confirmed data for the specified ligand.
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Applications in Advanced Organic Materials and Supramolecular Chemistry
Design and Fabrication of Supramolecular Systems
Hydrogen Bonding Networks and Crystal Engineering
The molecular structure of 2-Methoxypiperazine-1,4-dicarbaldehyde, featuring both hydrogen bond donors and acceptors, makes it a promising candidate for the construction of intricate hydrogen-bonding networks, a cornerstone of crystal engineering. The piperazine (B1678402) ring, with its nitrogen atoms, and the methoxy (B1213986) and carbaldehyde groups, with their oxygen atoms, can participate in various intermolecular interactions. These interactions dictate the packing of molecules in the solid state, influencing the material's physical and chemical properties.
The formation of hydrogen bonds in piperazine derivatives is a well-studied phenomenon. For instance, in related structures like 2-methyl-piperazinium dications, N-H···O hydrogen bonds are crucial in forming two-dimensional layered structures. nih.gov Similarly, piperazine-1,4-diol (B14613724) has been shown to assemble into 2D hydrogen-bonded networks. rsc.org While this compound lacks the N-H protons of a protonated piperazine, the potential for C-H···O interactions exists. In a closely related compound, 2,3,5,6-Tetramethoxypiperazine-1,4-dicarbaldehyde, weak intermolecular C-H···O hydrogen bonds have been observed to consolidate the crystal packing. nih.gov The presence of oxygen and nitrogen atoms with lone-pair electrons provides potential sites for such hydrogen bond formation. nih.gov
The principles of crystal engineering allow for the rational design of solid-state architectures with desired properties. nih.gov By understanding and controlling the non-covalent interactions, such as hydrogen bonding, it is possible to guide the self-assembly of molecules into specific crystalline forms. The conformational flexibility of the piperazine ring and the rotational freedom of the methoxy and carbaldehyde groups in this compound offer a degree of structural versatility that can be exploited in crystal engineering to create diverse supramolecular assemblies. The study of hydrogen-bond associations in similar piperazinedione structures has revealed the formation of different polymorphic crystalline forms with distinct hydrogen-bonding networks. nih.govresearchgate.net
Ligand Design for Metallo-Supramolecular Architectures and Grids
The field of metallosupramolecular chemistry leverages the spontaneous association of organic ligands and metal ions to create complex, functional architectures. mdpi.com this compound possesses key structural features that make it an intriguing ligand for the design of metallo-supramolecular structures and grids. The nitrogen atoms of the piperazine ring and the oxygen atoms of the methoxy and carbaldehyde groups can act as coordination sites for metal ions.
Advanced Analytical and Spectroscopic Characterization Techniques
High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry
Generating scientifically accurate content for this article would require access to primary research data that has either not been published or does not exist. The principles of scientific accuracy preclude the fabrication of data or the extrapolation from dissimilar compounds to fulfill the request.
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Environmental Sensing
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a compound's functional groups. youtube.comyoutube.com These techniques are complementary and essential for structural confirmation.
Based on the structure of 2-Methoxypiperazine-1,4-dicarbaldehyde, a table of predicted characteristic vibrational frequencies can be compiled.
Table 3: Predicted Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) (IR) | Predicted Wavenumber (cm⁻¹) (Raman) |
|---|---|---|---|
| Aldehyde (C-H) | C-H Stretch | 2820-2850 (weak), 2720-2750 (weak) | 2820-2850 (moderate), 2720-2750 (moderate) |
| Aldehyde (C=O) | C=O Stretch | 1720-1740 (strong) | 1720-1740 (weak) |
| Methoxy (B1213986) (C-H) | C-H Stretch | 2950-2970, 2830-2850 (strong-medium) | 2950-2970, 2830-2850 (strong-medium) |
| Methoxy (C-O) | C-O Stretch | 1050-1150 (strong) | 1050-1150 (weak) |
| Piperazine (B1678402) (C-H) | CH₂ Stretch | 2800-3000 (medium) | 2800-3000 (strong) |
| Piperazine (C-N) | C-N Stretch | 1125-1170 (medium-strong) | 1125-1170 (weak) |
Environmental Sensing Applications:
The functional groups within this compound suggest potential applications in environmental sensing.
Aldehyde Detection: Aldehydes are significant indoor and outdoor air pollutants. researchgate.netmdpi.com The reactive carbonyl groups of this molecule could be exploited for developing new chemical sensors. For instance, the molecule could be immobilized on a substrate and its interaction with other environmental aldehydes could be monitored via spectroscopic changes, forming the basis of a colorimetric or fluorescent sensor. rsc.orgrsc.org
Gas Capture and Sensing: Piperazine and its derivatives are well-known for their use in capturing acidic gases like CO₂. researchgate.netmdpi.com The basic nitrogen atoms in the piperazine ring of this compound could potentially interact with various environmental analytes. Furthermore, piperazine-based structures have been incorporated into fluorescent chemosensors for detecting changes in pH or the presence of specific metal ions, suggesting a possible avenue for developing novel sensing platforms. mdpi.com
Computational and Theoretical Studies on 2 Methoxypiperazine 1,4 Dicarbaldehyde
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the electronic behavior of 2-Methoxypiperazine-1,4-dicarbaldehyde, which in turn governs its stability, reactivity, and spectroscopic properties.
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules based on the electron density. nih.gov For this compound, DFT calculations can determine its ground state properties and energetics. These calculations can predict the optimized molecular geometry, including bond lengths, bond angles, and dihedral angles.
The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can also be computed. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more likely to be reactive. DFT can also be employed to calculate thermochemical data like the enthalpy of formation. researchgate.net
Table 1: Illustrative DFT-Calculated Properties for this compound (Note: The following data is illustrative and represents the type of information that would be obtained from DFT calculations.)
| Property | Calculated Value |
| Ground State Energy | -X Hartrees |
| HOMO Energy | -Y eV |
| LUMO Energy | -Z eV |
| HOMO-LUMO Gap | (Y-Z) eV |
| Dipole Moment | D Debyes |
| Enthalpy of Formation | ΔHf° kJ/mol |
Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of experimental data. While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) can provide a more accurate description of the electronic structure. These high-level calculations can be used to refine the geometric and electronic parameters obtained from DFT and to investigate excited states and transition states of reactions involving this compound.
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations offer insights into the conformational flexibility and macroscopic properties of this compound.
The piperazine (B1678402) ring in this compound can adopt various conformations, such as chair, boat, and twist-boat forms. The orientation of the methoxy (B1213986) and carbaldehyde substituents further increases the conformational complexity. Conformational searching algorithms can be used to identify the stable conformers and their relative energies. The results of such a search can be visualized as a potential energy landscape, which maps the energy of the molecule as a function of its geometry. Studies on other 2-substituted piperazines have shown a preference for the axial conformation. nih.gov
Table 2: Example of Relative Energies of this compound Conformers (Note: This table is a hypothetical representation of results from a conformational analysis.)
| Conformer | Relative Energy (kcal/mol) | Population (%) |
| Chair (axial methoxy) | 0.00 | 75 |
| Chair (equatorial methoxy) | 1.20 | 20 |
| Twist-Boat | 5.50 | 5 |
Computational methods can predict various spectroscopic parameters, which can be compared with experimental data to validate the theoretical model. For this compound, it is possible to calculate its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra. The calculated vibrational frequencies in the IR spectrum can be assigned to specific molecular motions. mdpi.com The chemical shifts in the NMR spectrum can be predicted to aid in the structural elucidation of the molecule. Time-dependent DFT (TD-DFT) can be used to simulate the UV-Vis spectrum by calculating the energies of electronic transitions. nih.gov
In Silico Design and Prediction of Novel Derivative Properties
The scaffold of this compound can be used as a starting point for the in silico design of new molecules with desired properties. By computationally modifying the substituents on the piperazine ring, it is possible to explore a vast chemical space and identify derivatives with potentially enhanced biological activity or improved material properties. nih.govmdpi.com
Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of these derivatives with their predicted activities. mdpi.com This approach can accelerate the discovery of new compounds by prioritizing the synthesis of the most promising candidates. For instance, new derivatives could be designed as potential inhibitors for specific enzymes by optimizing their interactions with the active site through molecular docking simulations. nih.govmdpi.com
Theoretical Structure-Activity Relationship (SAR) Investigations
No theoretical Structure-Activity Relationship (SAR) investigations for this compound have been reported in the scientific literature. SAR studies are crucial for understanding how the chemical structure of a compound influences its biological activity. Such studies typically involve analyzing a series of related compounds to identify key structural features, or pharmacophores, that are essential for their activity. The absence of such research for this compound means that the relationship between its structure and potential biological effects remains unexplored from a theoretical standpoint.
Computational Prediction of Catalytic Efficiency and Selectivity
There is no available research on the computational prediction of the catalytic efficiency or selectivity of this compound. This type of computational study would typically employ methods such as density functional theory (DFT) or molecular docking to model the compound's interaction with a substrate or enzyme active site. These models can provide insights into reaction mechanisms, transition states, and the energetic barriers that determine a catalyst's effectiveness and selectivity. Without such studies, the potential catalytic properties of this compound are currently unknown.
Due to the lack of specific data, no data tables can be generated.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-Methoxypiperazine-1,4-dicarbaldehyde, and what reagents are critical for aldehyde group introduction?
- Methodological Answer : A common approach involves reacting piperazine derivatives with aldehyde precursors under controlled conditions. For instance, β-naphthol and piperazine-1,4-dicarbaldehyde can undergo condensation in the presence of a polymer-supported catalyst to form xanthene derivatives, suggesting analogous strategies for methoxy-substituted variants . Key reagents include aldehydes (e.g., terephthalaldehyde derivatives) and catalysts like acidic resins or Lewis acids. Solvent choice (e.g., DMSO or THF) and temperature (reflux conditions) are critical for yield optimization.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : and NMR can confirm aldehyde proton signals (~9-10 ppm) and methoxy group integration. For example, anthracene-1,4-dicarbaldehyde derivatives show distinct aldehyde peaks at δ 10.2–10.5 ppm .
- IR Spectroscopy : Stretching vibrations for aldehyde groups (~1700 cm) and methoxy C-O bonds (~1250 cm) are diagnostic.
- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) verifies molecular ion peaks and fragmentation patterns, as demonstrated for similar piperazine derivatives .
Q. How is purity assessed for this compound in laboratory settings?
- Methodological Answer : Chromatographic methods (HPLC, TLC) with UV detection are standard. Reference standards, such as BP pharmacopeia-grade piperazine derivatives, ensure calibration . Elemental analysis (C, H, N) and melting point determination further validate purity .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELX software refines bond lengths, angles, and stereochemistry. For example, SHELXL accurately models piperazine ring conformations and methoxy group orientations . Pairing SCXRD with DFT calculations (e.g., Gaussian) validates electronic environments, as seen in studies of benzodioxinylcarbonyl-piperazine hybrids .
Q. What experimental strategies mitigate contradictions in reactivity data for this compound?
- Methodological Answer :
- Steric vs. Electronic Effects : The methoxy group’s electron-donating nature enhances aldehyde electrophilicity but may introduce steric hindrance. Kinetic studies under varying conditions (e.g., nucleophile concentration, solvent polarity) isolate these factors. For example, nucleophilic substitution rates in chloroacetyl-piperazine derivatives correlate with steric bulk .
- Cross-Validation : Compare reactivity across structurally related compounds (e.g., 2-hydroxybenzene-1,4-dicarbaldehyde vs. methoxy analogs) to isolate substituent effects.
Q. How can this compound be integrated into hybrid materials for proton-conducting membranes?
- Methodological Answer : Co-polymerization with phosphonic acid derivatives (e.g., nitrilotrimethylphosphonic acid) via Schiff base formation enhances proton conductivity. For instance, covalent organic frameworks (COFs) using piperazine-1,4-dicarbaldehyde achieve proton conductivities >10 S/cm at 80°C . Optimize crosslinking density by adjusting stoichiometry and reaction time.
Safety and Handling
Q. What precautions are necessary when handling this compound?
- Methodological Answer : Use PPE (gloves, goggles) due to skin/eye irritation risks . Work in a fume hood to avoid inhalation. Store in airtight containers away from oxidizers. Emergency protocols include flushing eyes with water for 15 minutes and consulting toxicity databases (e.g., PubChem) for first-aid measures .
Contradictions and Open Questions
- Stereochemical Stability : Some studies report axial-equatorial isomerism in piperazine rings under basic conditions , while others assume rigidity. Dynamic NMR or variable-temperature SCXRD could clarify this.
- Biological Activity : While piperazine derivatives are explored in drug design , 2-methoxy analogs lack robust pharmacological data. Target-specific assays (e.g., kinase inhibition) are needed.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
